molecular formula C19H22N2O3 B2674550 N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1448071-32-6

N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No. B2674550
CAS RN: 1448071-32-6
M. Wt: 326.396
InChI Key: JZXUDVKXMIWGFU-UHFFFAOYSA-N
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Description

“N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide” is a chemical compound. Its CAS number is 1448071-32-6 . Unfortunately, no further description was found .

Scientific Research Applications

Catalytic Applications

One significant application of N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide derivatives is in catalysis. For instance, Xia et al. (2016) demonstrated the use of a similar compound, N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), in combination with Cu(acac)2 for the hydroxylation of (hetero)aryl halides. This catalytic system effectively produces phenols and hydroxylated heteroarenes under mild conditions (Xia et al., 2016).

Synthesis of Oxalamides

Mamedov et al. (2016) described a novel synthetic approach using 3-(2-nitroaryl)oxirane-2-carboxamides to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology offers a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemosensors

Kumawat et al. (2016) explored antipyrine Schiff bases containing 2,3-dimethylphenyl groups for their metal recognition abilities. These compounds demonstrated selective colorimetric and fluorescent sensing behaviors towards specific metal ions, illustrating the potential of such derivatives in chemosensor applications (Kumawat et al., 2016).

Biodegradation Studies

Rønhede et al. (2005) investigated the hydroxylation of the herbicide isoproturon by various fungi. They identified fungi that could potentially play a major role in forming hydroxylated metabolites in soils treated with isoproturon, which is structurally similar to N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (Rønhede et al., 2005).

Polymer Synthesis

Gao et al. (2013) developed a new route for the synthesis of functional polymers via oxidative polycoupling of phenylpyrazole and internal diynes, highlighting the potential of derivatives in polymer chemistry (Gao et al., 2013).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-7-6-10-16(14(13)2)21-19(24)18(23)20-12-11-17(22)15-8-4-3-5-9-15/h3-10,17,22H,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUDVKXMIWGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

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